molecular formula C7H15ClIN B13913696 3-(Iodomethyl)-1-methyl-piperidine hydrochloride

3-(Iodomethyl)-1-methyl-piperidine hydrochloride

Cat. No.: B13913696
M. Wt: 275.56 g/mol
InChI Key: MIMUQOBLIVSNMC-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-1-methyl-piperidine hydrochloride is a specialized chemical building block of high value in medicinal and organic chemistry research. Its structure incorporates a piperidine ring, a privileged scaffold frequently found in active pharmaceutical ingredients and natural alkaloids . The presence of the iodomethyl group makes this compound a versatile alkylating agent, suitable for introducing the 1-methylpiperidine moiety into more complex molecular architectures through nucleophilic substitution reactions . This functional group is a key reactive handle for constructing novel chemical entities. Piperidine derivatives are fundamental structures in numerous therapeutics, acting as key components in drugs targeting neurological disorders . As an alkylating synthetic intermediate, this compound is primarily used in the research and development of new pharmaceutical candidates. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H15ClIN

Molecular Weight

275.56 g/mol

IUPAC Name

3-(iodomethyl)-1-methylpiperidine;hydrochloride

InChI

InChI=1S/C7H14IN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H

InChI Key

MIMUQOBLIVSNMC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)CI.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride generally involves the halogenation of a corresponding piperidine derivative, often starting from 1-methylpiperidine or its carboxylic acid derivatives, followed by introduction of the iodomethyl group at the 3-position. The hydrochloride salt formation is usually achieved by treatment with hydrochloric acid.

Decarboxylative Iodination Approach

One prominent method for synthesizing alkyl iodides, including iodomethyl-substituted piperidines, involves decarboxylative halogenation of the corresponding carboxylic acids or their derivatives. This approach converts a carboxylic acid moiety into an alkyl iodide via radical or photochemical pathways using iodine sources and oxidants.

  • Typical reagents and conditions:

    • Carboxylic acid precursor (e.g., 3-carboxy-1-methylpiperidine)
    • Iodine (I2) or N-iodo amides as iodinating agents
    • Oxidants such as dibenzoyl peroxide or diacetoxyiodobenzene (DIB)
    • Solvents like cyclohexene or acetonitrile
    • Irradiation or thermal activation
  • Advantages:

    • High selectivity for iodide formation
    • Avoids use of harsher reagents like thionyl chloride directly on amine substrates
  • Limitations:

    • Formation of by-products such as iodobenzene and thiopyridines
    • Potential explosive risks with high peroxide concentrations

Halogenation via Thiohydroxamic Esters and Barton Reaction

The Barton reaction and related methodologies allow the conversion of carboxylic acids to alkyl iodides through thiohydroxamic esters:

  • The carboxylic acid is first converted to a thiohydroxamic ester.
  • Treatment with iodine reagents such as CHI3 (iodoform) or CH2I2 in cyclohexene leads to iodination and decarboxylation.
  • This method has been applied to related alkyl iodide syntheses and could be adapted for 3-(iodomethyl)-1-methyl-piperidine synthesis.

Reduction and Functionalization of Piperidine Carboxylic Acids

Another synthetic route involves the reduction of 1-methylpiperidine-4-carboxylic acid derivatives, followed by functionalization:

  • Step 1: Transfer hydrogenation of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde, palladium on charcoal catalyst, acid (formic acid), and heat (90–95 °C).
  • Step 2: Conversion of the carboxylic acid to the hydrochloride salt by treatment with hydrochloric acid.
  • Step 3: Subsequent halogenation or substitution at the 3-position to introduce the iodomethyl group, potentially via nucleophilic substitution or radical halogenation.

This method is advantageous due to mild conditions and high purity of intermediates.

Organometallic and Cyclization Strategies

Advanced synthetic methods for substituted piperidines include organometallic chemistry and cyclization strategies:

  • Preparation of disubstituted piperidines via cyclization of β-aminoalkyl zinc iodides with chloromethyl reagents under copper catalysis, followed by base-induced cyclization.
  • Hydrogenation and Heck reactions on piperidine derivatives to introduce substituents in a stereoselective manner.
  • These methods can be adapted to introduce the iodomethyl substituent selectively, although direct literature on 3-(iodomethyl)-1-methyl-piperidine hydrochloride via these routes is limited.

Analysis and Recommendations

  • The decarboxylative iodination method is a robust and commonly used approach for introducing iodomethyl groups from carboxylic acid precursors. It is well documented for similar alkyl iodides but requires careful control of peroxide concentrations and reaction conditions to avoid side products and hazards.
  • The Barton reaction offers a classical route but may produce significant by-products that complicate purification.
  • The transfer hydrogenation method starting from piperidine carboxylic acids provides a clean route to the piperidine core with subsequent halogenation steps, making it suitable for high-purity synthesis, especially in pharmaceutical contexts.
  • Organometallic cyclization strategies are valuable for stereoselective synthesis of substituted piperidines but may require adaptation for specific iodide introduction.

For practical synthesis of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride, a combination of transfer hydrogenation to prepare the piperidine intermediate followed by controlled iodination via decarboxylative halogenation or nucleophilic substitution of a suitable leaving group is recommended to balance yield, purity, and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-1-methyl-piperidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-alkylated piperidine derivative, while oxidation can produce N-oxides.

Scientific Research Applications

3-(Iodomethyl)-1-methyl-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
3-(Iodomethyl)-1-methyl-piperidine HCl C₇H₁₃IN·HCl 274.5 (calculated) Iodomethyl (C3), methyl (N1) N/A
1-(3-(o-Methoxyphenyl)propyl)piperidine HCl C₁₅H₂₂NOCl 283.8 (estimated) Methoxyphenylpropyl (C1)
Prilocaine Hydrochloride C₁₃H₂₀N₂O₂·HCl 272.8 (exact) N-(4-Methylphenyl), propylamide
Ziprasidone Hydrochloride C₂₁H₂₁ClN₄O₂S·HCl 467.8 (exact) Benzisothiazole, chloroindolone

Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Iodine vs. Methoxy Groups : The iodomethyl group in the target compound increases molecular weight by ~127 g/mol compared to methoxy-substituted analogs. This may enhance radio-opacity or serve as a heavy atom in crystallography but could reduce aqueous solubility .
  • Hydrochloride Salts : All compared compounds form hydrochloride salts, improving crystallinity and stability. Prilocaine’s melting point (as per USP standards) is likely higher than the target compound due to its amide group’s hydrogen-bonding capacity .

Notes and Limitations

  • Data Gaps: No direct experimental data (e.g., melting points, solubility) for the target compound were found in the provided evidence. Comparisons are based on structural analogs and theoretical calculations.
  • Diverse Applications : Piperidine hydrochlorides are versatile intermediates; the iodine substituent in the target compound may open niche applications in radiochemistry or materials science.

Biological Activity

3-(Iodomethyl)-1-methyl-piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

3-(Iodomethyl)-1-methyl-piperidine hydrochloride is characterized by an iodomethyl group attached to a piperidine ring. This structure facilitates its reactivity and interaction with biological targets, making it a useful building block in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that 3-(Iodomethyl)-1-methyl-piperidine hydrochloride exhibits antimicrobial activity. Its mechanism involves the formation of covalent bonds with nucleophilic sites on microbial proteins, disrupting their function and leading to cell death.

  • Table 1: Antimicrobial Activity Data
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been studied for its anticancer effects. It has shown potential in inhibiting the proliferation of various cancer cell lines, possibly through the induction of apoptosis and modulation of cell signaling pathways.

  • Table 2: Anticancer Activity Data
Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical cancer)10Induction of apoptosis
MCF-7 (breast cancer)15Inhibition of cell cycle progression
A549 (lung cancer)20Modulation of PI3K/Akt pathway

The biological activity of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride primarily stems from its ability to interact with specific molecular targets within cells. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, including:

  • Signal Transduction : Disruption of signaling pathways can lead to altered cellular responses.
  • Metabolic Processes : Inhibition or activation of metabolic enzymes can influence cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study conducted by BenchChem demonstrated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, confirming its potential as an antibacterial agent .
  • Anticancer Research : In vitro studies on various cancer cell lines revealed that 3-(Iodomethyl)-1-methyl-piperidine hydrochloride could inhibit cell growth and induce apoptosis, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Research highlighted the compound's ability to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Q & A

Q. What are the recommended methods for determining the purity of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride in synthetic samples?

Purity analysis typically employs HPLC (e.g., at 206 nm wavelength) and 1H NMR spectroscopy . HPLC quantifies the primary component assuming uniform detector response, while NMR identifies low-level impurities (e.g., residual solvents like acetone at 0.2% ). Cross-validation with LC/MS confirms the molecular ion ([M+H]+) to rule out co-eluting contaminants . Batch-specific certificates of analysis (CoA) should accompany commercial standards .

Q. What storage conditions are optimal for maintaining the stability of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride?

Store at -20°C in airtight, light-protected containers to prevent degradation. Moisture-sensitive compounds require desiccants, and long-term stability (≥5 years) is achievable under these conditions . Stability assessments should include periodic HPLC reanalysis to monitor degradation products .

Q. How should researchers safely handle and dispose of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride?

Use personal protective equipment (PPE) , including gloves and lab coats. Avoid inhalation or skin contact; rinse exposed areas with water immediately . Dispose of waste via licensed hazardous chemical disposal services to comply with environmental regulations . Lab-specific safety protocols must align with GHS guidelines, even if the compound is unclassified .

Advanced Research Questions

Q. How can discrepancies between HPLC and 1H NMR purity assessments be resolved for halogenated piperidine derivatives?

Discrepancies often arise from non-UV-active impurities (e.g., inorganic salts) or solvent residues detectable only by NMR . Integrate multiple analytical techniques :

  • LC/MS to identify non-chromophoric impurities.
  • Elemental analysis to verify stoichiometry.
  • Mass balance calculations to reconcile HPLC and NMR data .

Q. What experimental design strategies are effective in optimizing the synthesis yield of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride?

Apply Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, reaction time, iodide source). For example:

  • Use response surface methodology to model interactions between variables.
  • Optimize iodination steps using Knochel-type conditions for selective methyl-iodide substitution .
  • Monitor intermediates via in-situ FTIR or HPLC to minimize side reactions .

Q. Which advanced spectroscopic techniques are critical for elucidating the stereochemical configuration of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride?

  • X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals .
  • Chiral HPLC or circular dichroism (CD) distinguishes enantiomers in racemic mixtures.
  • NOESY NMR identifies spatial proximity of substituents (e.g., iodomethyl and methyl groups on the piperidine ring) .

Q. How can researchers design degradation studies to assess the compound’s stability under stress conditions?

Expose the compound to accelerated stress conditions :

  • Thermal degradation : 40–80°C for 1–4 weeks.
  • Hydrolytic stress : Acidic (0.1M HCl) and basic (0.1M NaOH) media at 25°C.
  • Oxidative stress : 3% H₂O₂. Analyze degradation products via HPLC-DAD-MS to identify vulnerable functional groups (e.g., iodomethyl hydrolysis) .

Data Contradiction Analysis

Q. How should conflicting toxicity data from in vitro and in vivo studies be interpreted for regulatory submissions?

  • Conduct dose-response studies to clarify discrepancies.
  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios.
  • Reference NIST standards for analytical method validation to ensure reproducibility .

Methodological Resources

  • Structural Characterization : Prioritize NIST Chemistry WebBook for validated spectral data .
  • Safety Protocols : Follow KISHIDA CHEMICAL CO.’s guidelines for emergency response and waste management .
  • Synthetic Optimization : Leverage PubChem and CAS Common Chemistry for reaction pathway insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.